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molecular formula C4H7NO B8756707 3-Amino-2-methylprop-2-enal

3-Amino-2-methylprop-2-enal

Cat. No. B8756707
M. Wt: 85.10 g/mol
InChI Key: OEZAAXHZEMTBOV-UHFFFAOYSA-N
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Patent
US04009169

Procedure details

The title compound was prepared from commercially available 3-amino-2-methylacrolein and cyclohexanone according to the method of Breitmaier and Bayer (Tet. Letts, 1970, 38, 3291-4) and isolated as a pale yellow oil b.p. 120°/15 mm. (30% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]=[C:3]([CH3:6])[CH:4]=O.[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[CH3:6][C:3]1[CH:2]=[N:1][C:7]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=C(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=2CCCCC2C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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